molecular formula C24H18ClFN4O2 B2648349 N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251708-18-5

N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2648349
CAS No.: 1251708-18-5
M. Wt: 448.88
InChI Key: KSAOZTNDROIBMO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide: is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorobenzamido group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorophenylamine and an appropriate leaving group.

    Attachment of the Fluorobenzamido Group: The fluorobenzamido group can be attached through an amide coupling reaction between 3-fluorobenzoic acid and an amine derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using aluminum chloride in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with cell surface receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide: can be compared with other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O2/c25-18-4-2-6-21(12-18)29-24(32)22-14-30(15-27-22)13-16-7-9-20(10-8-16)28-23(31)17-3-1-5-19(26)11-17/h1-12,14-15H,13H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAOZTNDROIBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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